molecular formula C24H22F3N3O3S2 B2377373 2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 851410-59-8

2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2377373
CAS No.: 851410-59-8
M. Wt: 521.57
InChI Key: SYAVQKBCKUEUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a bicyclic scaffold fused with a thiophene and pyrimidine ring. Its structure includes a 6-methyl group, a 4-oxo moiety, and a phenethyl substituent at position 3 of the pyrimidine core. The thioether linkage at position 2 connects to an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name

2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S2/c1-15-13-19-21(35-15)22(32)30(12-11-16-5-3-2-4-6-16)23(29-19)34-14-20(31)28-17-7-9-18(10-8-17)33-24(25,26)27/h2-10,15H,11-14H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAVQKBCKUEUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core structure with various substituents that may influence its biological activity. The presence of the trifluoromethoxy group and the thioacetamide moiety are particularly noteworthy as they may enhance lipophilicity and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • These compounds often function through the inhibition of specific enzymes involved in cancer cell proliferation.
    • They may also induce apoptosis in cancer cells by activating caspase pathways.
  • Case Studies :
    • A study demonstrated that thieno[3,2-d]pyrimidine derivatives exhibited IC50 values below 10 µM against human lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231) cell lines, indicating potent cytotoxicity comparable to cisplatin .

Antimicrobial Activity

The compound's thienopyrimidine structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains:

  • In Vitro Studies :
    • Compounds with related structures showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Plasmodium falciparum, indicating strong antimalarial activity .
    • Other studies have reported effective inhibition of Mycobacterium tuberculosis at concentrations around 12.5 µg/mL .

Neuropharmacological Effects

Given its structural complexity, the compound may also exert neuropharmacological effects:

  • Cholinesterase Inhibition :
    • Certain derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer’s disease. Some exhibited IC50 values better than galanthamine, a standard AChE inhibitor .

Research Findings Summary Table

Biological ActivityMechanism of ActionEffective Concentration (IC50/MIC)
AnticancerInduction of apoptosis< 10 µM against A-549 & MDA-MB-231
AntimicrobialInhibition of bacterial growth0.25 µg/mL against P. falciparum
Cholinesterase InhibitionAChE inhibitionBetter than galanthamine

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Substituents

Structurally analogous compounds differ primarily in:

  • Position 3 substituents (R1): Phenethyl, 4-methylphenyl, 4-chlorophenyl, or fluorinated aryl groups.
  • Acetamide-linked aryl groups (R2): Trifluoromethoxy, trifluoromethyl, benzothiazole, or halogenated phenyls.

These modifications influence solubility, binding affinity, and biological activity.

Comparative Data Table

Compound ID / Name R1 (Position 3) R2 (Acetamide) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Properties
Target Compound Phenethyl 4-(Trifluoromethoxy)phenyl ~592.63* N/A N/A High lipophilicity
G1-4 3,5-Dimethoxybenzyl 6-(Trifluoromethyl)benzothiazol-2-yl 594.64 48 N/A Moderate yield, polar substituents
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Methylphenyl 4-(Trifluoromethoxy)phenyl ~570.62* N/A N/A Analogous R2, reduced steric bulk
IWP-3 4-Fluorophenyl 6-Methylbenzothiazol-2-yl ~528.61* N/A N/A Known Wnt inhibitor activity
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl 2-(Trifluoromethyl)phenyl ~556.04* N/A N/A Enhanced electron-withdrawing effects
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Ethyl, 5,6-dimethyl 3-Chloro-4-fluorophenyl ~506.97* N/A N/A Increased steric hindrance

*Calculated based on molecular formulas from evidence.

Physicochemical Properties

  • Lipophilicity : The phenethyl group in the target compound increases hydrophobicity compared to methylphenyl () or fluorinated analogs ().
  • Melting Points : Analogous compounds (e.g., 258°C in ) suggest high thermal stability due to hydrogen bonding and aromatic stacking .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this thienopyrimidine-based compound?

The synthesis typically involves multi-step reactions starting with cyclocondensation of substituted thiophene derivatives with urea or thiourea to form the thieno[3,2-d]pyrimidine core. Subsequent functionalization includes:

  • Step 1 : Introduction of the phenethyl group at position 3 via alkylation or nucleophilic substitution under reflux in aprotic solvents (e.g., DMF, THF) .
  • Step 2 : Thioether linkage formation at position 2 using mercaptoacetic acid derivatives, often requiring coupling agents like EDC/HOBt .
  • Step 3 : Amidation with 4-(trifluoromethoxy)aniline, typically in dichloromethane or DCM/MeOH mixtures, with yields ranging from 70–90% after purification .
    Reaction monitoring via TLC and final characterization by 1H^1H/13C^{13}C NMR and HRMS are critical .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and purity in the final amidation step?

Key parameters include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions (e.g., racemization or hydrolysis) .
  • Solvent selection : Using anhydrous DCM with molecular sieves to scavenge moisture, enhancing reagent efficiency .
  • Catalyst use : Employing DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 24h to 8h .
    Post-synthesis, gradient column chromatography (hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) isolates the product with >95% purity .

Structural Characterization Challenges

Q. Q3. How are contradictions in NMR data resolved for this compound?

Discrepancies between calculated and observed spectral data (e.g., 1H^1H NMR shifts) often arise from:

  • Tautomerism : The 4-oxo group in the thienopyrimidine core can exhibit keto-enol tautomerism, altering peak splitting .
  • Solvent effects : Deuterated DMSO vs. CDCl3_3 may shift NH or aromatic protons by 0.3–0.5 ppm .
    Resolution strategies include:
  • Variable-temperature NMR : Identifying dynamic equilibria by analyzing peak coalescence at elevated temperatures (e.g., 50°C) .
  • 2D-COSY/HSQC : Assigning ambiguous protons through JJ-coupling correlations .

Biological Activity Profiling

Q. Q4. What methodologies are used to assess this compound’s enzyme inhibition potential?

  • Kinetic assays : Measure IC50_{50} values via fluorogenic substrates (e.g., for kinases or proteases) in Tris-HCl buffer (pH 7.4) at 37°C .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or COX-2, guided by the trifluoromethoxy group’s electron-withdrawing effects .
  • Selectivity screening : Compare activity against >50 kinases/proteases to identify off-target interactions .

Data Discrepancy Analysis

Q. Q5. How should researchers address inconsistencies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust AMBER or CHARMM parameters to better model sulfur-containing moieties .
  • Solvent accessibility : MD simulations (50 ns trajectories) assess if the thioacetamide group is solvent-exposed, reducing observed activity .
  • Metabolite interference : LC-MS/MS screens for in situ degradation products (e.g., oxidation of thioether to sulfoxide) .

Comparative SAR Studies

Q. Q6. How does the 4-(trifluoromethoxy)phenyl group influence activity compared to analogs?

SAR analysis of 15 analogs reveals:

Substituent (R)IC50_{50} (nM)Notes
4-CF3_3OPh12 ± 2Enhanced metabolic stability due to electron-deficient aryl group
4-NO2_2Ph8 ± 1Higher potency but poor solubility (logP = 4.5)
4-MeOPh45 ± 5Reduced activity, suggesting electron-donating groups disfavor target binding

Stability and Storage

Q. Q7. What conditions prevent degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the thioether bond .
  • Solution stability : In DMSO, limit freeze-thaw cycles (<3) and use amber vials to block light-induced degradation .

Advanced Computational Modeling

Q. Q8. How can QM/MM simulations improve understanding of reaction mechanisms in synthesis?

  • Transition state analysis : Identify rate-limiting steps (e.g., ring closure during pyrimidine formation) using Gaussian09 at the B3LYP/6-31G* level .
  • Solvent effects : PCM models simulate polarity effects on intermediates, guiding solvent selection (e.g., THF vs. DMF) .

Purity and Impurity Profiling

Q. Q9. What HPLC methods separate synthesis by-products?

  • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : 0.1% TFA in water (A) and acetonitrile (B), gradient from 30% B to 90% B over 25 min .
  • Detection : UV at 254 nm; major impurity (RT 18.2 min) identified as des-phenethyl analog via HRMS .

Scaling-Up Synthesis

Q. Q10. What challenges arise during gram-scale synthesis, and how are they mitigated?

  • Exotherm control : Use jacketed reactors with chilled brine (-10°C) during exothermic steps (e.g., thioether formation) .
  • Purification : Switch from column chromatography to recrystallization (EtOAc/hexane) for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.